molecular formula C36H51BF2N2O B1147847 BODIPY-cholesterol CAS No. 878557-19-8

BODIPY-cholesterol

Cat. No.: B1147847
CAS No.: 878557-19-8
M. Wt: 576.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BODIPY-cholesterol is a biologically active and cell-permeable analog of cholesterol that is tagged with a fluorescent BODIPY group at carbon 24.1,2 It co-localizes with dehydroergosterol, a marker of cholesterol, in HeLa cells and is trafficked from the plasma membrane to the endocytic recycling compartment in BHK cells. This compound displays excitation/emission maxima of 480/508 nm, respectively, and has been used to monitor sterol uptake and inter-organelle sterol flux in cells.
Biomolecules attached to BODIPY, is readily absorbed in the visible light. It results in greater fluorescence quantum yields. It is highly photostable and less sensitive to change in polarity and pH.
EverFluor 24-norcholesterol is a green-fluorescent cholesterol analog for investigations of membrane partitioning and lysosomal sterol accumulation. EverFluor 24-norcholesterol is similar to natural cholesterol in terms of membrane partitioning. EverFluor 24-norcholesterol is a non-toxic, live cell-permeant stain that is optimally excited at 495 nm.

Scientific Research Applications

  • Membrane Orientation and Lateral Diffusion : BODIPY-cholesterol has been used to study the membrane orientation and lateral diffusion in cells. A study found that the position and orientation of the BODIPY moiety in cholesterol analogs significantly influence lateral diffusion specifically in the plasma membrane of living cells (Solanko et al., 2013).

  • Sterol Traffic Analysis : Another research focused on comparing this compound with dehydroergosterol (DHE), a traditional cholesterol marker. This study indicated that this compound is suitable for analyzing sterol uptake pathways and inter-organelle sterol flux in living cells (Wüstner et al., 2011).

  • Cholesterol Analog Synthesis and Spectral Properties : The synthesis and spectral properties of this compound and its analogs have also been studied, providing insights into their use as fluorescent probes in cellular imaging (Li & Bittman, 2007).

  • Analysis of Lipid Microdomains : this compound is used to study membrane microdomains in cells. The behavior of this compound in artificial bilayers and in cultured cells helps in understanding the organization and function of these microdomains (Marks, Bittman, & Pagano, 2008).

  • Fluorescent Tagging of Lipids : The potential of BODIPY dyes for fluorescent tagging of lipids, including cholesterol, has been explored. These dyes are characterized by highly efficient fluorescence emission, making them valuable tools for biological imaging (Flores-Rizo et al., 2013).

  • Cholesterol Efflux Assay : this compound has been used to develop a sensitive assay for ABCA1-mediated cholesterol efflux. This assay provides an efficient measurement of efflux and can be used for high-throughput screening, particularly relevant for understanding the relationship between cholesterol efflux and atherosclerosis (Sankaranarayanan et al., 2011).

Mechanism of Action

Target of Action

BODIPY-cholesterol, also known as EverFluor 24-norcholesterol, primarily targets cellular membranes . It is used to monitor cholesterol efflux from cells, particularly from spermatozoa during in vitro capacitation .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cell membranes . It behaves similarly to natural cholesterol in artificial bilayers and in cultured cells . The compound’s fluorescent properties allow it to be used as a probe to visualize and quantify cholesterol efflux .

Biochemical Pathways

This compound is involved in the cholesterol efflux pathway . During the process of capacitation, cholesterol is effluxed from the sperm membrane to the extracellular environment . This compound can be used to monitor this crucial step .

Pharmacokinetics

It is known that the compound is lipophilic and integrates into the lipid bilayer of cell membranes . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of cholesterol.

Result of Action

The primary result of this compound’s action is the visualization and quantification of cholesterol efflux from cells . This provides valuable insights into the process of capacitation in spermatozoa . Additionally, the compound’s fluorescent properties allow for the study of membrane microdomains in living cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . The compound is relatively environment and ph insensitive , suggesting that it maintains its functionality under a variety of conditions

Safety and Hazards

BODIPY-cholesterol is not for human or veterinary use .

Future Directions

The BODIPY-cholesterol assay is a simple, inexpensive, and reliable flow cytometric method for the measurement of cholesterol efflux from spermatozoa during in vitro capacitation . This assay can be used to not only detect cholesterol efflux using flow cytometry, but reliably quantify this loss .

Biochemical Analysis

Biochemical Properties

BODIPY-cholesterol plays a significant role in biochemical reactions, particularly in the context of membrane biology. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of natural cholesterol. This compound is known to integrate into lipid bilayers, where it influences membrane fluidity and organization. It interacts with enzymes such as cholesterol oxidase and acyl-CoA cholesterol acyltransferase, which are involved in cholesterol metabolism. Additionally, this compound binds to proteins like caveolin and flotillin, which are associated with lipid rafts and membrane microdomains .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating membrane properties and participating in cell signaling pathways. This compound affects gene expression by altering the activity of transcription factors that respond to changes in membrane cholesterol levels. It also impacts cellular metabolism by regulating the uptake and efflux of cholesterol, thereby maintaining cholesterol homeostasis . In neurons, this compound has been shown to enhance neurotransmission by increasing the number and recycling rate of synaptic vesicles .

Molecular Mechanism

The mechanism of action of this compound involves its integration into cellular membranes, where it mimics the behavior of natural cholesterol. This compound binds to membrane proteins and lipids, influencing their organization and function. It can inhibit or activate enzymes involved in cholesterol metabolism, such as acyl-CoA cholesterol acyltransferase, by altering the local lipid environment. This compound also affects gene expression by modulating the activity of sterol regulatory element-binding proteins, which are key regulators of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under experimental conditions, allowing for long-term studies of cholesterol dynamics. Prolonged exposure to light can lead to photobleaching, which may affect its fluorescence properties. Studies have shown that this compound can be used for time-lapse imaging to monitor cholesterol trafficking and distribution in living cells over extended periods . Long-term effects on cellular function have been observed, including changes in membrane organization and cholesterol homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study cholesterol distribution and metabolism without causing significant toxicity. At high doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Studies in animal models have shown that this compound can be used to monitor cholesterol efflux and uptake in various tissues, providing insights into cholesterol metabolism and transport . Threshold effects have been observed, where low doses enhance cholesterol homeostasis, while high doses disrupt cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as acyl-CoA cholesterol acyltransferase and cholesterol oxidase, which play key roles in cholesterol esterification and oxidation. This compound also affects metabolic flux by influencing the distribution and transport of cholesterol within cells. It can alter metabolite levels by modulating the activity of enzymes involved in cholesterol biosynthesis and degradation . These interactions highlight the importance of this compound in studying cholesterol metabolism and its regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipid bilayers and transported via vesicular and non-vesicular pathways. This compound interacts with transporters such as ATP-binding cassette transporters, which facilitate its efflux from cells. It is also distributed to specific cellular compartments, including the plasma membrane, endosomes, and lipid droplets . The distribution of this compound within cells is influenced by its interactions with binding proteins and membrane microdomains .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where it influences membrane properties and cholesterol homeostasis. This compound is also found in intracellular compartments such as endosomes and lipid droplets, where it participates in cholesterol trafficking and storage. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the role of this compound in cellular processes .

Properties

IUPAC Name

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWELDLDWZNRO-SJIMSOPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51BF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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